Human glucose-dependent insulinotropic polypeptide (GIP), also known as gastric inhibitory polypeptide, is a 42-amino acid peptide hormone primarily produced by K-cells in the duodenum and jejunum of the small intestine [ [], [] ]. GIP belongs to the incretin family of hormones, which are secreted after meal ingestion and enhance insulin release from pancreatic β-cells in response to glucose [ [], [] ]. Beyond its classical role in glucose homeostasis, GIP exerts pleiotropic effects on various tissues, including adipose tissue, bone, and the central nervous system, influencing lipid metabolism, bone remodeling, and appetite regulation, respectively [ [], [], [], [], [] ].
GIP adopts a predominantly α-helical structure, as determined by nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) studies [ [] ]. The N-terminal region of GIP (residues 1-15) is essential for receptor binding and activation, while the C-terminal region (residues 24-42) contributes to the stability and biological activity of the peptide [ [] ]. GIP contains several conserved amino acid residues within its sequence that are important for its biological function, including Tyr1, Ala2, Glu3, and Gln4.
GIP exerts its biological effects by binding to and activating the glucose-dependent insulinotropic polypeptide receptor (GIPR), a member of the class B G protein-coupled receptor (GPCR) family [ [], [] ].
The human GIP gene resides on chromosome 17q21.32, spanning 10.1 kb and comprising 6 exons. It encodes a 153-amino acid pre-prohormone precursor (pre-pro-GIP), with exon 2 containing the sequence for bioactive GIP(1-42). The promoter region harbors conserved response elements for transcription factors PDX-1 and FOXO1, linking GIP expression to nutrient status and metabolic demands [8].
Evolutionarily, GIP is conserved across jawed vertebrates, with orthologs identified in teleosts, amphibians, reptiles, birds, and mammals. The ancestral gene likely arose from a common precursor shared with glucagon (GCG) and secretin (SCT) through genome duplication events. Key insights include:
Table 1: Evolutionary Conservation of GIP in Vertebrates
Species | Amino Acid Identity vs. Human (%) | Tissue Expression | Unique Adaptations |
---|---|---|---|
Human (H. sapiens) | 100 | Duodenum, Jejunum (K cells) | N/A |
Mouse (M. musculus) | 93 | Small intestine | Reduced insulinotropic efficacy |
Chicken (G. gallus) | 72 | Intestine, Pancreas | Pancreatic storage; postprandial release |
Zebrafish (D. rerio) | 51 | Intestine, Pancreas | Fasting-induced pancreatic expression |
Maturation of GIP involves sequential proteolytic cleavage and modifications:
Table 2: Bioactive GIP Fragments and Their Properties
Peptide | Generating Enzyme | Receptor Affinity | Bioactivity |
---|---|---|---|
GIP(1–42) | PC1/3 | High (EC₅₀: 0.3 nM) | Full agonist; insulin secretion |
GIP(3–42) | DPP-4 | Low | Antagonist; dominant circulating form |
GIP(1–30)NH₂ | PC2 | High (EC₅₀: 0.5 nM) | Full agonist; equipotent to GIP(1–42) |
GIP(3–30)NH₂ | DPP-4 | Moderate | Competitive antagonist |
GIP belongs to the secretin family (Class B1 GPCR ligands), characterized by a shared helical fold and N-terminal activation domain. Key structural features include:
Table 3: Structural Comparison of Human Secretin Family Peptides
Peptide | Length (aa) | Shared Motifs with GIP | Key Receptor Interactions |
---|---|---|---|
GIP | 42 | Tyr¹, Glu³, Phe⁶, Thr⁷ | TMD: W²⁹⁶, R¹⁹⁰; ECD: K₁₈₄–R₂₀₁ |
Glucagon | 29 | Tyr¹⁰, Glu¹⁵ (homologous to GIP³) | TMD: W²⁸⁸; ECD: Y¹⁴⁵–K₁₈₉ |
Secretin | 27 | His¹, Glu³, Leu¹⁰ | TMD: H⁴⁷⁸; ECD: V³³–P₅₇ |
VIP | 28 | Tyr¹⁰, Glu¹⁵ | TMD: F²⁴⁶; ECD: D⁶⁸–K₁₂₅ |
Figure 1: Structural Features of GIPA) Evolutionary conservation of GIP N-terminal residues across vertebrates. Tyr¹ (Y1) and Glu³ (E3) are invariant.B) Domain organization: N-terminal helix (blue) for receptor activation, mid-region (green) for ECD binding, disordered C-terminus (gray).
GIPR Structure:GIPR is a Class B1 GPCR with a modular architecture:
Table 4: Functional Domains of Human GIPR
Domain | Key Residues | Role in Signaling | Ligand Interaction Site |
---|---|---|---|
ECD | Lys¹⁸⁴, Arg²⁰¹ | GIP(19–30) binding | C-terminal helix of GIP |
Transmembrane Helix 3 | Gln²²⁴, Val²²⁷ | Gαs coupling | GIP Tyr¹ |
Extracellular Loop 1 | Arg¹⁹⁰, Gly¹⁹³ | Stabilization of GIP(1–15) | GIP Glu³ |
Transmembrane Helix 5 | Trp²⁹⁶, Asn³⁰⁰ | Hydrophobic pocket formation | GIP Phe⁶, Val⁷ |
Signaling Mechanisms:
Figure 2: Cryo-EM Structure of GIP–GIPR–Gs Complex (PDB: 7LK7)A) Overall architecture showing GIP (magenta) bound to GIPR ECD (blue) and TMD (green), with Gαs (orange).B) Close-up of the TMD pocket: GIP’s Tyr¹ forms hydrogen bonds with Arg¹⁹⁰ and Gln²²⁴, while Glu³ interacts with Trp²⁹⁶.
Concluding Remarks
GIP exemplifies the intricate link between peptide structure and metabolic function. Its conserved gene architecture and processing mechanisms enable precise glucose-dependent insulin secretion, while its receptor’s modular design facilitates multifaceted signaling. Future studies should address how GIP gene polymorphisms (e.g., rs2291725) affect protein structure and diabetes susceptibility. Understanding these molecular nuances is vital for designing GIPR-targeted therapies for metabolic disorders.
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